molecular formula C12H17NO2 B13734546 Carbamic acid, methyl-, o-cym-5-yl ester CAS No. 18659-24-0

Carbamic acid, methyl-, o-cym-5-yl ester

Cat. No.: B13734546
CAS No.: 18659-24-0
M. Wt: 207.27 g/mol
InChI Key: USQHVTMQSDIDMJ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, o-cym-5-yl ester is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, o-cym-5-yl ester typically involves the reaction of o-cymene with methyl carbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, o-cym-5-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of new esters or amides.

Scientific Research Applications

Carbamic acid, methyl-, o-cym-5-yl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, o-cym-5-yl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler ester of carbamic acid with similar chemical properties.

    Ethyl carbamate: Another ester of carbamic acid, used in different applications.

    Phenyl carbamate: A more complex ester with distinct chemical and biological properties.

Uniqueness

Carbamic acid, methyl-, o-cym-5-yl ester is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its combination of the o-cymene moiety with the carbamate ester makes it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

18659-24-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2-methyl-4-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-6-11(9(3)7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)

InChI Key

USQHVTMQSDIDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)OC(=O)NC

Origin of Product

United States

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